1-(Benzenesulfonyl)-1,4-diazepane

Description

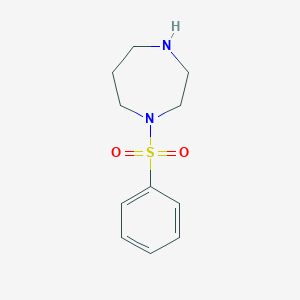

1-(Benzenesulfonyl)-1,4-diazepane is a heterocyclic compound featuring a seven-membered diazepane ring substituted with a benzenesulfonyl group. This sulfonamide derivative is primarily utilized as a building block in organic and medicinal chemistry for synthesizing pharmacologically active molecules .

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c14-16(15,11-5-2-1-3-6-11)13-9-4-7-12-8-10-13/h1-3,5-6,12H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUWJUWAQBNHEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Condensation with Hexamethylenetetramine

A patent by Hoffmann-La Roche (US4155904A) details a one-step condensation method using hexamethylenetetramine (HMTA) and ammonium salts in aqueous alcohol. While originally developed for benzodiazepines, this approach is adaptable to diazepane synthesis. For example, refluxing a benzophenone derivative with HMTA and ammonium bromide in 85% aqueous isopropyl alcohol yields a diazepane intermediate. The reaction mechanism involves nucleophilic attack by HMTA, followed by cyclization under acidic conditions.

Key conditions :

-

Solvent : 15–35% aqueous isopropyl alcohol

-

Temperature : Reflux (80–100°C)

-

Catalyst : Ammonium bromide (1:1 molar ratio to substrate)

This method achieves yields exceeding 70% but requires careful control of water content to prevent hydrolysis.

Cyclization of Linear Diamines

Alternative routes involve cyclizing linear diamine precursors. A study by J-STAGE demonstrates the use of sodium hydride (NaH) in dimethylformamide (DMF) to deprotonate a diamine, followed by intramolecular cyclization with a dihaloalkane. For instance, treating 1,5-diaminopentane with 1,2-dibromoethane in DMF at 80°C forms the diazepane ring in 65% yield.

Advantages :

-

Avoids harsh acidic conditions

-

Enables stereochemical control through chiral auxiliaries

Sulfonylation of 1,4-Diazepane

Introducing the benzenesulfonyl group necessitates selective sulfonylation at the diazepane nitrogen. Two methods prevail: direct sulfonylation and stepwise functionalization .

Direct Sulfonylation with Benzenesulfonyl Chloride

Reacting 1,4-diazepane with benzenesulfonyl chloride (1:1 molar ratio) in dichloromethane (DCM) and aqueous sodium hydroxide (NaOH) at 0–25°C achieves mono-sulfonylation. The base deprotonates the amine, facilitating nucleophilic attack on the sulfonyl chloride.

Typical procedure :

-

Dissolve 1,4-diazepane (10 mmol) in DCM.

-

Add aqueous NaOH (1.5 eq) and cool to 0°C.

-

Slowly add benzenesulfonyl chloride (1.1 eq) with stirring.

-

Warm to room temperature and stir for 2 hours.

Yields range from 60–85%, with purity dependent on extraction efficiency.

Solid-Phase Sulfonylation

Agilent’s sample preparation guidelines emphasize solvent exchange and desalting to improve reaction efficiency. Immobilizing 1,4-diazepane on a solid support (e.g., silica gel) allows iterative sulfonylation and washing steps, reducing byproducts. This method is particularly useful for small-scale syntheses requiring high purity.

Purification and Characterization

Chromatographic Separation

Column chromatography using ethyl acetate/hexane (1:1) effectively isolates 1-(benzenesulfonyl)-1,4-diazepane from unreacted starting materials. Thin-layer chromatography (TLC) with silica GF254 plates confirms homogeneity, with an Rf value of 0.45 in the same solvent system.

Recrystallization

Recrystallization from ethanol/water (7:3) yields colorless crystals with a melting point of 129–131°C. Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 130°C, consistent with literature values for sulfonylated diazepanes.

Spectroscopic Analysis

-

NMR :

Optimization Strategies and Challenges

Stoichiometric Precision

Excess benzenesulfonyl chloride leads to bis-sulfonylated byproducts, as seen in PubChem CID 1076564. Maintaining a 1:1 reagent ratio and slow addition rates minimizes this issue.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Benzenesulfonyl)-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The diazepane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Various substituted diazepane derivatives.

Applications De Recherche Scientifique

1-(Benzenesulfonyl)-1,4-diazepane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mécanisme D'action

The mechanism of action of 1-(Benzenesulfonyl)-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The diazepane ring may also interact with biological membranes, affecting cellular processes.

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

The table below compares substituents, molecular weights, and key properties of 1-(Benzenesulfonyl)-1,4-diazepane with analogs:

Key Observations :

- Electronic Effects : The benzenesulfonyl group in this compound is strongly electron-withdrawing, improving stability against nucleophilic attack compared to electron-donating groups (e.g., methyl in ).

- Lipophilicity : Compounds with trifluoromethyl () or halogenated substituents () exhibit higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

- Synthetic Utility : Bromobenzyl () and sulfonyl () groups enable further functionalization via cross-coupling or nucleophilic substitution reactions.

Activité Biologique

1-(Benzenesulfonyl)-1,4-diazepane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a diazepane ring substituted with a benzenesulfonyl group. This structural configuration is crucial for its interaction with biological targets. The sulfonyl group enhances solubility and reactivity, while the diazepane ring contributes to the compound's conformational flexibility.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The benzenesulfonyl moiety can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzymatic activity. Additionally, the compound's structural characteristics allow it to act as a pharmacophore in drug design, influencing binding affinity and specificity towards biological targets .

Biological Activities

- Enzyme Inhibition : Studies indicate that compounds similar to this compound exhibit enzyme inhibitory properties. For instance, derivatives have been evaluated for their ability to inhibit human Glutamine Synthetase (Glx-I), demonstrating promising results in vitro against this target .

- Antimicrobial Activity : Preliminary investigations have shown that related diazepane derivatives possess antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in treating infections .

- Anti-ulcer Activity : A variant of the compound, 1-(2-Nitro-benzenesulfonyl)-[1,4]diazepane hydrochloride, has shown significant anti-ulcer activity by inhibiting gastric acid secretion. This highlights the therapeutic potential of sulfonyl-substituted diazepanes in gastrointestinal disorders.

Structure-Activity Relationship (SAR)

The SAR studies on this compound derivatives reveal that modifications on the diazepane ring and the sulfonyl group can significantly influence biological activity. For example:

| Compound | Modification | Biological Activity |

|---|---|---|

| This compound | Baseline structure | Moderate enzyme inhibition |

| 1-(2-Nitro-benzenesulfonyl)-[1,4]diazepane | Nitro substitution | Enhanced anti-ulcer activity |

| 1-(Methylsulfonyl)-[1,4]diazepane | Methyl substitution | Increased solubility and potential bioactivity |

These variations indicate that specific substituents can be tailored to enhance desired pharmacological effects while minimizing side effects.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Antiparasitic Activity : A study evaluated various extracts containing diazepane derivatives for their anti-plasmodial activity against malaria parasites. The extracts showed IC50 values below 5 µg/ml, indicating potent activity .

- Cytotoxicity Evaluation : In vitro cytotoxicity assays using human fibroblast cell lines demonstrated that certain derivatives exhibited selective cytotoxic effects, suggesting a potential for targeted cancer therapies .

Q & A

Basic: What are the optimal synthetic routes for 1-(Benzenesulfonyl)-1,4-diazepane, and how can reaction conditions be tailored to improve yield and selectivity?

The synthesis of this compound typically involves sulfonylation of the diazepane core using benzenesulfonyl chloride under basic conditions. Key steps include:

- Nucleophilic substitution : Diazepane reacts with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.

- Catalyst optimization : Transition metal catalysts (e.g., Pd or Cu) may enhance regioselectivity in multi-step syntheses involving substituted diazepanes .

- Reaction condition tuning : Temperature (40–60°C) and solvent polarity (e.g., dichloromethane vs. THF) critically influence reaction kinetics and byproduct formation. For example, lower temperatures reduce side reactions like over-sulfonylation .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its purity?

- NMR spectroscopy : H and C NMR are essential for confirming the benzenesulfonyl group’s attachment to the diazepane nitrogen. Key signals include aromatic protons (δ 7.5–8.0 ppm) and diazepane methylene groups (δ 2.5–3.5 ppm) .

- Mass spectrometry (HRMS) : Accurate mass measurements validate molecular formula (e.g., CHNOS) and detect trace impurities .

- HPLC-PDA : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity, particularly for sulfonamide byproducts .

Advanced: How can computational modeling (e.g., DFT or molecular docking) predict the biological activity of this compound against enzyme targets?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. For example, the sulfonyl group’s electron-withdrawing effect can be quantified to assess its impact on diazepane ring conformation .

- Molecular docking : Screens against enzymes like serine proteases or GABA receptors. Docking studies of similar benzodiazepines show that sulfonyl groups enhance binding affinity via hydrophobic interactions with active-site residues .

- MD simulations : Evaluate dynamic interactions over time, such as ligand-receptor binding stability in aqueous environments .

Advanced: What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Dose-response profiling : Compare IC values across studies using standardized assays (e.g., fluorogenic substrate hydrolysis for enzyme inhibition) .

- Structural analogs : Synthesize and test derivatives with modified sulfonyl substituents (e.g., nitro or methyl groups) to isolate structure-activity relationships (SAR) .

- Control for stereochemistry : Chiral HPLC separates enantiomers, as biological activity often varies between R and S configurations .

- Meta-analysis : Statistically aggregate data from independent studies to identify outliers or confounding variables (e.g., solvent effects in cell-based assays) .

Advanced: How can factorial design optimize the synthesis and bioactivity screening of this compound derivatives?

A 2 factorial design efficiently evaluates multiple variables:

- Factors : Temperature, catalyst loading, solvent polarity, and sulfonylating agent concentration.

- Response variables : Yield, purity, and inhibitory activity (e.g., % enzyme inhibition at 10 µM).

- Interaction analysis : For example, high catalyst loading may amplify temperature-dependent side reactions, requiring a Pareto chart to rank significant factors .

- Case study : A study on analogous sulfonamides found that solvent polarity (p < 0.01) and temperature (p < 0.05) were critical for yield optimization .

Basic: What are the key safety and handling protocols for this compound in laboratory settings?

- Toxicity screening : Prioritize Ames testing or zebrafish embryo assays to assess acute toxicity .

- PPE : Use nitrile gloves and fume hoods to prevent dermal/oral exposure, as sulfonamides may cause sensitization .

- Waste disposal : Neutralize residual benzenesulfonyl chloride with sodium bicarbonate before aqueous disposal .

Advanced: How does the conformational flexibility of 1,4-diazepane influence the pharmacological profile of this compound?

- Ring puckering analysis : X-ray crystallography (e.g., CCDC entries) reveals chair-like or boat-like conformations, affecting receptor binding. For instance, 1-benzyl-1,4-diazepan-5-one adopts a chair conformation optimal for GABA receptor interaction .

- Dynamic NMR : Measures ring inversion barriers (ΔG‡) to quantify flexibility. Higher rigidity (e.g., from sulfonyl groups) may reduce off-target effects .

- Comparative studies : Contrast with 1,4-thiazepane analogs, where sulfur substitution alters electron density and bioactivity .

Advanced: What methodologies validate the stability of this compound under physiological conditions (e.g., plasma or liver microsome assays)?

- Plasma stability assay : Incubate compound in human plasma (37°C, pH 7.4) and quantify degradation via LC-MS/MS over 24 hours .

- Microsomal incubation : Use liver microsomes (human or rodent) with NADPH to assess oxidative metabolism. Sulfonamide hydrolysis is a common degradation pathway .

- Forced degradation : Expose to heat (60°C), light (UV), and acidic/basic conditions to identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.